Methyl-D-erythritol Phosphate

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

Methyl-D-erythritol phosphate is synthesized from pyruvate and D-glyceraldehyde 3-phosphate through a series of enzymatic reactions. The initial step involves the condensation of pyruvate and D-glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate, catalyzed by 1-deoxy-D-xylulose 5-phosphate synthase . This intermediate is then converted to this compound by 1-deoxy-D-xylulose 5-phosphate reductoisomerase .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of genetically engineered microorganisms, such as Escherichia coli, which have been modified to overexpress the enzymes required for the this compound pathway . This approach allows for the efficient and scalable production of this compound and its derivatives.

化学反応の分析

Cytidylation to 4-Diphosphocytidyl-2-C-Methyl-D-Erythritol (CDP-ME)

MEP is converted to CDP-ME by 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD, EC 2.7.7.60):

-

Kinetic parameters :

| Property | Arabidopsis thaliana | Escherichia coli |

|---|---|---|

| for CTP (μM) | 114 ± 14 | 3 ± 1 |

| for MEP (μM) | 500 ± 50 | 131 ± 20 |

| (μmol·min⁻¹·mg⁻¹) | 67 ± 5 | 23 ± 2 |

| Turnover number (s⁻¹) | 26 | 9 |

Data from show A. thaliana IspD has higher but lower substrate affinity compared to E. coli.

Activation of IspF and Feedback Regulation

MEP enhances the activity of IspF (MEcDP synthase), which catalyzes CDP-ME2P cyclization to MEcDP:

-

Activation effects :

-

Feedback inhibition :

Compound Effect on IspF-MEP Complex Farnesyl diphosphate (FDP) Competitive inhibition () Geranyl diphosphate (GDP) No significant effect FDP inhibits IspF only in the presence of MEP, suggesting a regulatory checkpoint for downstream isoprenoid levels .

Role in Isoprenoid Pathway Regulation

MEP’s reactivity influences flux through the MEP pathway:

-

ATP/CTP consumption : Each MEP molecule requires 1 CTP (for CDP-ME synthesis) and 1 ATP (for CDP-ME2P formation) .

-

Metabolic coupling : MEP sustains IspF activity under phosphate-limiting conditions, aligning MEcDP production with cellular energy status .

Chemical Stability and Isotope Studies

-

Hydrolysis : MEP is stable under physiological pH but undergoes slow phosphate ester hydrolysis in acidic conditions .

-

Isotopic labeling : -labeled MEP confirms its incorporation into downstream terpenoids without isotopic scrambling .

Methyl-D-erythritol 4-phosphate’s chemical reactions are tightly regulated, balancing substrate channeling and feedback inhibition to maintain isoprenoid biosynthesis. Its dual role as a metabolic intermediate and enzyme modulator highlights its central position in microbial and plant biochemistry, making it a target for antimicrobial drug development .

科学的研究の応用

Antimicrobial Targeting

The MEP pathway is essential for the survival of many pathogens, including Plasmodium falciparum (the causative agent of malaria) and Mycobacterium tuberculosis. The absence of this pathway in human cells reduces the risk of off-target effects from drugs targeting MEP enzymes.

- Enzymatic Targets : Key enzymes in the MEP pathway such as IspD (2C-methyl-D-erythritol 2,4-cyclodiphosphate synthase) are being explored for drug development. Recent studies have identified novel inhibitors with low-nanomolar potency against IspD, demonstrating significant potential for therapeutic applications against malaria .

- Fosmidomycin : This compound inhibits IspC (1-deoxy-D-xylulose 5-phosphate reductoisomerase), another enzyme in the MEP pathway. Clinical trials have shown promise in combination therapies for malaria, with meta-analysis indicating an 85% cure rate in children .

Biosynthesis of Isoprenoids

Isoprenoids are vital compounds involved in various biological processes, including cell signaling and metabolism. The MEP pathway contributes to the production of isopentenyl diphosphate and dimethylallyl diphosphate, key precursors for isoprenoid synthesis.

- Isoprene Production : Research has demonstrated that manipulating the MEP pathway can enhance isoprene production in Escherichia coli. Different glycolytic pathways have been tested as feeding modules for isoprene production, revealing that certain configurations can significantly increase yield .

- Regulatory Mechanisms : Studies indicate that MEP not only serves as a substrate but also plays an active role in regulating enzymatic activity within the pathway. For instance, 2C-methyl-D-erythritol 4-phosphate enhances the activity of IspF (cyclodiphosphate synthase), suggesting a feed-forward regulatory mechanism that could be exploited for bioengineering applications .

Oxidative Stress Response

Recent findings suggest that the MEP pathway may also play a role in oxidative stress detection and response. The cyclic intermediate methylerythritol cyclodiphosphate accumulates under oxidative conditions and may function as a signaling molecule or antioxidant.

- Enzymatic Activity Under Stress : The sensitivity of certain enzymes within the MEP pathway to oxidative conditions highlights their potential as targets for enhancing stress resilience in plants and bacteria .

Case Studies and Research Findings

作用機序

Methyl-D-erythritol phosphate exerts its effects through its role in the non-mevalonate pathway. The pathway involves a series of enzymatic reactions that convert pyruvate and D-glyceraldehyde 3-phosphate into isopentenyl diphosphate and dimethylallyl diphosphate . These intermediates are then used to synthesize various isoprenoids. The pathway is regulated at multiple levels, including transcriptional, post-transcriptional, and post-translational mechanisms .

類似化合物との比較

Similar Compounds

Mevalonate: Another key intermediate in the alternative mevalonate pathway for isoprenoid biosynthesis.

Isopentenyl diphosphate: A common product of both the mevalonate and non-mevalonate pathways.

Dimethylallyl diphosphate: Another common product of both pathways.

Uniqueness

Methyl-D-erythritol phosphate is unique in its role as an intermediate in the non-mevalonate pathway, which is distinct from the mevalonate pathway found in archaea and eukaryotes . This uniqueness makes it a valuable target for the development of specific inhibitors that can selectively disrupt the growth of pathogenic bacteria and parasites without affecting the host .

生物活性

Methyl-D-erythritol phosphate (MEP) is a crucial intermediate in the non-mevalonate pathway for isoprenoid biosynthesis, which is prevalent in many bacteria and plastids. This pathway is distinct from the mevalonate pathway found in eukaryotes and archaea. MEP plays a significant role in various biological processes, including antimicrobial resistance mechanisms, enzyme regulation, and cellular responses to oxidative stress.

Overview of the MEP Pathway

The MEP pathway consists of several enzymatic steps that convert simple precursors into isoprenoid compounds. The initial step involves the synthesis of 1-deoxy-D-xylulose 5-phosphate (DXP) from pyruvate and D-glyceraldehyde 3-phosphate, followed by a series of transformations leading to the production of MEP. The critical enzymes involved include:

- DXP Synthase (DXS) : Catalyzes the formation of DXP.

- IspC : Converts DXP into MEP.

- IspD : Phosphorylates MEP to form 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-ME2P).

- IspF : Converts CDP-ME2P into methylerythritol cyclodiphosphate (MEcDP).

Enzyme Regulation

Recent studies have highlighted the role of MEP in regulating enzyme activity within the MEP pathway. For instance, MEP enhances and stabilizes the activity of IspF, an enzyme critical for converting CDP-ME2P to MEcDP. This activation is unique to MEP due to its methylerythritol scaffold, which is essential for sustaining IspF activity over extended periods . The regulatory mechanism suggests a feed-forward activation model where MEP not only serves as a substrate but also as an enhancer of enzymatic function.

Antimicrobial Targets

The MEP pathway has emerged as a promising target for developing antimicrobial agents, particularly against pathogens like Plasmodium falciparum and Mycobacterium tuberculosis. Since humans do not possess this pathway, inhibitors targeting enzymes such as IspD and IspF can potentially lead to effective treatments with minimal side effects. High-throughput screening has identified novel inhibitors with low nanomolar activity against PfIspD, demonstrating the therapeutic potential of targeting this pathway .

Study on IspF Inhibition

A detailed study focused on the inhibition of IspF by downstream metabolites revealed that while certain isoprenoid diphosphates could enhance IspF activity when combined with MEP, they also exhibited inhibitory effects when present alone . This dual role underscores the complex regulatory dynamics within the MEP pathway.

Metabolomic Profiling

Recent metabolomic studies have explored how variations in MEP levels affect plant responses to stress. For example, research indicated that fluctuations in MEP concentrations could influence oxidative stress signaling pathways, suggesting that this metabolite plays a role beyond mere biosynthesis, potentially affecting plant resilience .

Data Tables

| Enzyme | Function | Substrate | Product | Inhibition/Activation |

|---|---|---|---|---|

| DXS | Synthase | Pyruvate + D-glyceraldehyde 3-phosphate | DXP | N/A |

| IspC | Isomerase | DXP | MEP | N/A |

| IspD | Cytidyltransferase | MEP | CDP-ME2P | Target for inhibitors |

| IspF | Cyclodiphosphate synthase | CDP-ME2P | MEcDP | Activated by MEP |

特性

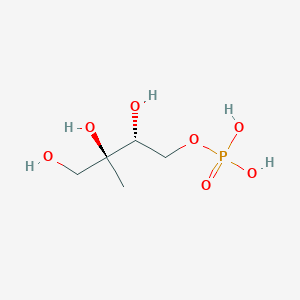

IUPAC Name |

[(2R,3S)-2,3,4-trihydroxy-3-methylbutyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13O7P/c1-5(8,3-6)4(7)2-12-13(9,10)11/h4,6-8H,2-3H2,1H3,(H2,9,10,11)/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMWHRVNVKDKBRG-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C(COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CO)([C@@H](COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90332064 | |

| Record name | 2-C-Methyl-D-erythritol 4-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206440-72-4 | |

| Record name | 2-C-Methyl-D-erythritol 4-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206440-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-C-Methyl-D-erythritol 4-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-trihydroxy-3-methylbutyl dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Methyl-D-erythritol Phosphate (MEP) and what is its significance in biological systems?

A1: this compound (MEP) is a key intermediate in the MEP pathway, also known as the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. This pathway is responsible for the biosynthesis of isoprenoids, a diverse and essential class of compounds found in many organisms, including bacteria, plants, and some protozoa. Isoprenoids play crucial roles in various cellular processes, acting as components of cell membranes, hormones, pigments, and electron carriers.

Q2: How does the MEP pathway contribute to fragrance production in plants?

A: Research on Iranian Narcissus tazetta L. genotypes has revealed the role of the MEP pathway in producing fragrant compounds. [] The study highlighted that the MEP pathway provides precursors for both monoterpenes and carotenoids. Specifically, the compound E-β-ocimene, a significant contributor to the fragrance profile, was found in higher concentrations in the perianth tissues where the expression of ocimene synthase was also elevated. []

Q3: Can you elaborate on the significance of the enzyme 1-Deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) in the context of the MEP pathway and its potential for metabolic engineering?

A: DXR is an enzyme that catalyzes an early step in the MEP pathway. [] Overexpression of the DXR gene has been shown to increase the production of carotenoids, such as fucoxanthin, diadinoxanthin, and β-carotene, in the diatom Phaeodactylum tricornutum. [] This finding suggests that targeting DXR could be a viable strategy for enhancing the production of valuable isoprenoids in various organisms.

Q4: What is the connection between the MEP pathway and the production of potential biofuel precursors in diatoms?

A: Diatoms are known to produce hydrocarbons, like squalene, that hold potential as precursors for biofuels. [] These hydrocarbons are synthesized through the MEP pathway, alongside carotenoids. Therefore, manipulating the MEP pathway in diatoms, potentially through genetic engineering approaches targeting key enzymes like DXR, could lead to increased yields of these valuable biofuel precursors. []

Q5: The research mentions the potential autoregulatory function of MECPD. Can you explain this concept and its relevance to the MEP pathway?

A: 2C-Methyl-D-erithrytol 2,4-cyclodiphosphate (MECPD) is a product of the enzyme 2C-methyl-D-erithrytol 2,4-cyclodiphosphate synthase (MECPS), which acts within the MEP pathway. [] Interestingly, MECPD demonstrates a retrograde regulatory role by activating CAMTA trans-factors. [] These trans-factors bind to specific cis-active elements often found in the promoter regions of MEP pathway genes, including MECPS itself. [] This suggests a feedback mechanism where MECPD levels could influence the transcription of MEP pathway genes, potentially modulating the pathway's output.

Q6: Are there any known inhibitors of the MEP pathway that are being investigated for their antibacterial properties?

A: Yes, the enzyme IspH (Isoprenoid H synthetase) within the MEP pathway is a promising antibacterial target. [] As IspH is absent in humans, inhibiting it offers a selective strategy for combating bacterial infections. [] While no IspH inhibitors are currently on the market, computational studies have identified potential candidates, such as 4'-fluorouridine, highlighting the ongoing research in this area. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。